
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, also known by its CAS number 1763-28-6, is a chemical compound with the molecular formula C5H2F6O2 . It has a molecular weight of 208.06 .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is characterized by the presence of a crotonic acid group with trifluoromethyl groups attached . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound has a boiling point of 90 °C (at a pressure of 51 Torr) and a predicted density of 1.577±0.06 g/cm3 . It is a low melting solid/clear liquid and should be stored at 2-8°C . Its pKa is predicted to be 1.26±0.33 .Applications De Recherche Scientifique
Pharmaceutical Applications
The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group contribute to the pharmacological activities of these drugs . For instance, Ethyl 4,4,4-trifluorocrotonate, a derivative of the compound, has been used in the synthesis of (2 S,3 S)-3-methyl- and (2 S,3 S)-3-trifluoromethylpyroglutamic acid .
Agrochemical Applications
Trifluoromethylpyridines, which can be derived from the compound, are key structural motifs in active agrochemical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Plant Growth Regulation
Racemic 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA), a derivative of the compound, has been synthesized and shown to inhibit Avena coleoptile elongation . (S)-(+)-TFIBA promotes root growth of Chinese cabbage, lettuce, and rice plants, making it a novel fluorinated plant growth regulator .
Proteomics Research
The compound is also used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The unique properties of the compound can help in understanding the complex interactions of proteins.
Synthesis of Other Compounds
The compound can be used as a starting material in the synthesis of other compounds. For example, it was used to convert 3,3,3-trifluoro-2,2 dimethyl propanoic acid to chloride with a quantitative yield . The chloride was then transformed into a 4H-pyran-4-one intermediate .
Development of Fluorinated Organic Chemicals
The compound contributes to the development of fluorinated organic chemicals, which have numerous applications in the agrochemical, pharmaceutical, and functional materials fields . In fact, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Safety And Hazards
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is classified as a corrosive substance . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it’s important to rinse immediately with plenty of water and seek medical advice .
Propriétés
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBJCNVMTCMOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170109 | |
| Record name | 3,3-Bis(trifluoromethyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid | |
CAS RN |
1763-28-6 | |
| Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4,4,4-trifluoro-3-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Bis(trifluoromethyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid valuable in organic synthesis, particularly regarding the production of trifluoromethylated compounds?
A1: Research indicates that 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, when subjected to superacidic conditions, exhibits remarkable reactivity. [] This heightened reactivity stems from its ability to form a superelectrophilic species, enabling it to participate in Friedel-Crafts reactions with various aromatic compounds. This characteristic proves highly valuable in the efficient synthesis of trifluoromethylated compounds such as dihydrochalcones, aryl vinyl ketones, and indanones. [] These trifluoromethylated compounds are frequently sought-after building blocks in pharmaceutical and agrochemical industries due to the unique properties the trifluoromethyl group imparts to molecules.
Q2: Can you elaborate on the mechanism by which 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid undergoes these reactions under superacidic conditions?
A2: While the provided abstracts don't delve into the detailed mechanism, they highlight that the superacidic conditions are crucial for generating a highly reactive electrophilic species from 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid. [] It's plausible that under these conditions, the carboxylic acid group undergoes protonation and subsequent dehydration, leading to the formation of a carbocation stabilized by the electron-withdrawing trifluoromethyl groups. This highly electrophilic species can then react with electron-rich aromatic rings in a Friedel-Crafts manner, ultimately yielding the desired trifluoromethylated products. Further investigation into the specific mechanistic pathways and intermediates involved would provide a comprehensive understanding of these reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



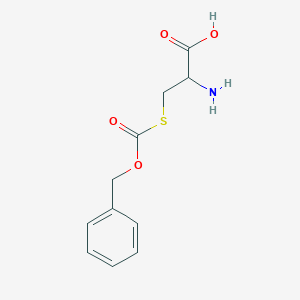
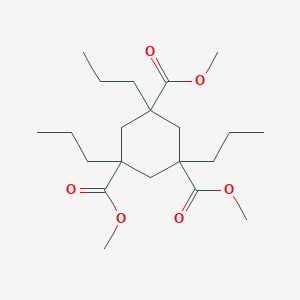



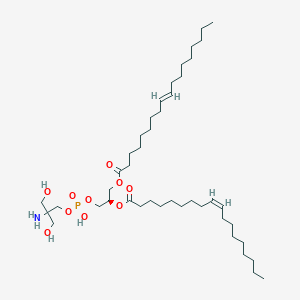
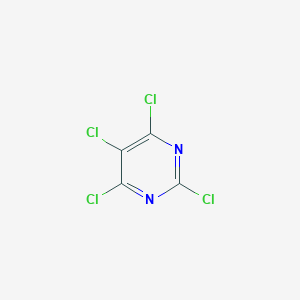
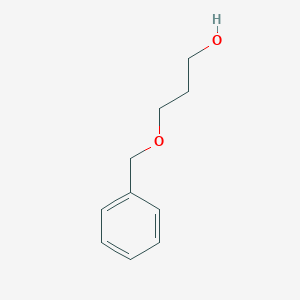
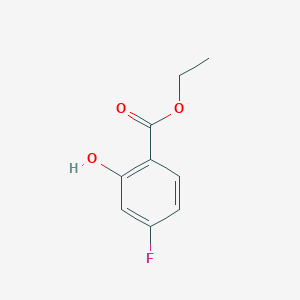
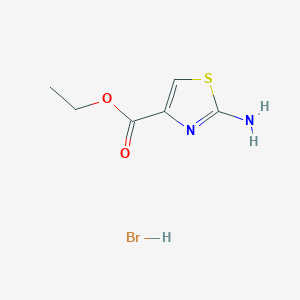


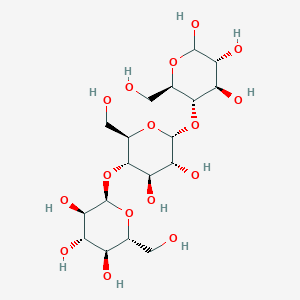
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)